

Spectroscopic data of 2,3-Dichloro-6-fluorobenzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-Dichloro-6-fluorobenzoic acid

Cat. No.: B1350897

[Get Quote](#)

A comprehensive analysis of the spectroscopic properties of **2,3-Dichloro-6-fluorobenzoic acid** is crucial for its identification, characterization, and application in research and development. This technical guide provides an in-depth overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are also presented to facilitate the acquisition of this data in a laboratory setting.

Spectroscopic Data Summary

Due to the limited availability of direct experimental spectra for **2,3-Dichloro-6-fluorobenzoic acid** in publicly accessible databases, the following tables summarize the predicted and expected spectroscopic data based on the analysis of structurally similar compounds and established principles of spectroscopy.

Table 1: Predicted ^1H NMR Chemical Shifts

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	7.60 - 7.80	Doublet of doublets	$\text{J}(\text{H-F}) \approx 8-10, \text{J}(\text{H-H}) \approx 8-9$
H-5	7.20 - 7.40	Triplet	$\text{J}(\text{H-H}) \approx 8-9$
COOH	11.0 - 13.0	Singlet (broad)	-

Table 2: Predicted ^{13}C NMR Chemical Shifts

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C=O	165 - 170
C-F	158 - 162 (doublet, $^1\text{J}_{\text{CF}} \approx 240\text{-}260$ Hz)
C-Cl (C-2)	132 - 136
C-Cl (C-3)	130 - 134
C-H (C-4)	128 - 132
C-H (C-5)	125 - 129
C-COOH	120 - 124

Table 3: Predicted ^{19}F NMR Chemical Shift

Fluorine Atom	Predicted Chemical Shift (δ , ppm)	Multiplicity
C6-F	-110 to -120	Doublet of doublets

Table 4: Expected Infrared (IR) Absorption Bands

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
O-H stretch (Carboxylic acid)	2500 - 3300	Broad
C-H stretch (Aromatic)	3000 - 3100	Medium
C=O stretch (Carboxylic acid)	1680 - 1710	Strong
C=C stretch (Aromatic)	1450 - 1600	Medium to Strong
C-O stretch (Carboxylic acid)	1210 - 1320	Strong
C-F stretch	1100 - 1200	Strong
C-Cl stretch	700 - 850	Strong

Table 5: Expected Mass Spectrometry (MS) Data

Ion	Expected m/z	Notes
[M] ⁺	208, 210, 212	Molecular ion with characteristic isotopic pattern for two chlorine atoms.
[M-OH] ⁺	191, 193, 195	Loss of hydroxyl radical.
[M-COOH] ⁺	163, 165, 167	Loss of carboxyl group.
[M-Cl] ⁺	173, 175	Loss of a chlorine atom.

Table 6: Expected UV-Visible (UV-Vis) Absorption Data

Solvent	λ _{max} (nm)	Molar Absorptivity (ε, L mol ⁻¹ cm ⁻¹)
Methanol/Ethanol	~210-220, ~280-290	~10,000-20,000, ~1,000-2,000
Cyclohexane	~210-220, ~280-290	~10,000-20,000, ~1,000-2,000

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **2,3-Dichloro-6-fluorobenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen, carbon, and fluorine nuclei.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Weigh approximately 5-10 mg of **2,3-Dichloro-6-fluorobenzoic acid**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

- ^1H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ^{13}C .
- ^{19}F NMR: Acquire the spectrum using a standard single-pulse experiment, with or without proton decoupling. ^{19}F is a high-sensitivity nucleus, so fewer scans are generally needed compared to ^{13}C NMR.

Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the spectrum to obtain pure absorption lineshapes.
- Reference the spectrum to the internal standard (TMS at 0.00 ppm for ^1H and ^{13}C) or the solvent peak. For ^{19}F NMR, an external reference like CFCl_3 (0 ppm) is often used.
- Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of protons.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Record a background spectrum of the empty ATR accessory.
- Place a small amount of the solid **2,3-Dichloro-6-fluorobenzoic acid** powder onto the ATR crystal.
- Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum.

Sample Preparation (KBr Pellet):

- Grind a small amount (1-2 mg) of **2,3-Dichloro-6-fluorobenzoic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

- Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Data Analysis:

- Identify the characteristic absorption bands for the functional groups present, such as the broad O-H stretch of the carboxylic acid, the C=O stretch, and the aromatic C=C stretches.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction:

- Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).
- Introduce the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

Data Acquisition (Electron Ionization - EI):

- Ionize the sample using a standard electron energy of 70 eV.[\[1\]](#)
- Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Data Analysis:

- Identify the molecular ion peak ($[M]^+$) and analyze its isotopic pattern to confirm the presence of two chlorine atoms.
- Identify the major fragment ions and propose fragmentation pathways to aid in structural elucidation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

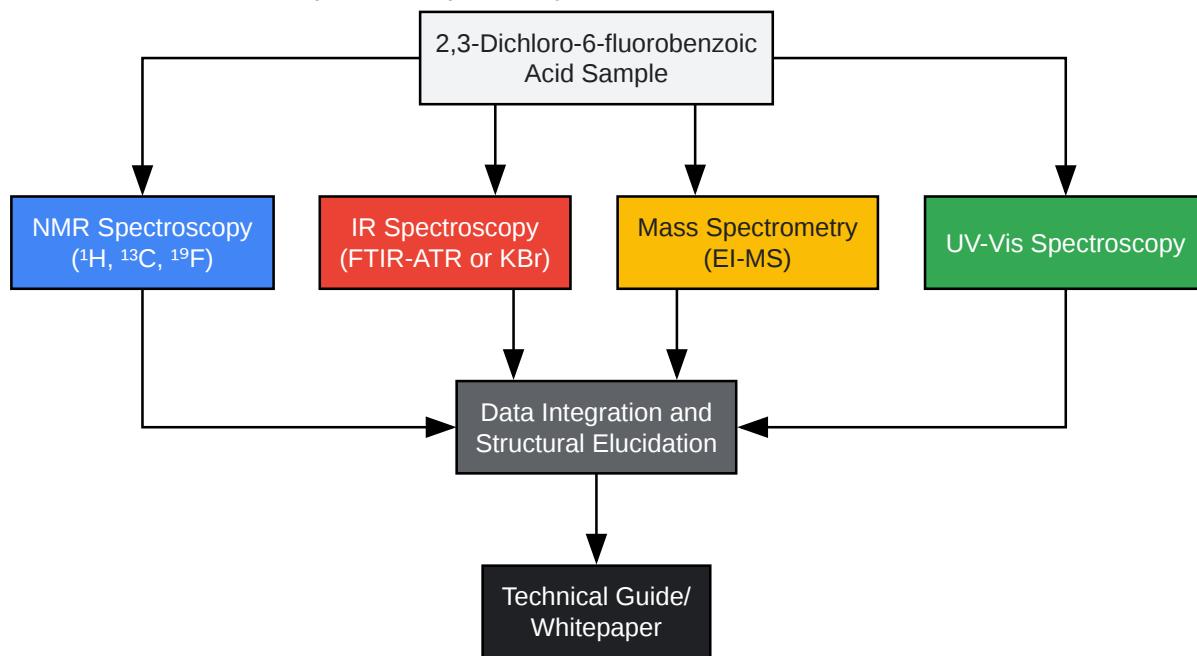
Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation:

- Prepare a stock solution of **2,3-Dichloro-6-fluorobenzoic acid** of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., methanol, ethanol, or cyclohexane).
- Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration for analysis is around 10^{-4} to 10^{-5} M.

Data Acquisition:

- Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.
- Rinse the cuvette with the sample solution and then fill it with the sample solution.
- Place the cuvette in the spectrophotometer and record the absorption spectrum over a range of wavelengths (e.g., 200-400 nm).


Data Analysis:

- Identify the wavelength(s) of maximum absorbance (λ_{max}).
- If the concentration is known, calculate the molar absorptivity (ϵ) using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of **2,3-Dichloro-6-fluorobenzoic acid**.

Workflow for Spectroscopic Analysis of 2,3-Dichloro-6-fluorobenzoic Acid

[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Electron ionization - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Spectroscopic data of 2,3-Dichloro-6-fluorobenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1350897#spectroscopic-data-of-2-3-dichloro-6-fluorobenzoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com